molecular formula C22H32O5 B592859 Resolvin D3 CAS No. 916888-47-6

Resolvin D3

Cat. No.: B592859
CAS No.: 916888-47-6
M. Wt: 376.5 g/mol
InChI Key: QBTJOLCUKWLTIC-UZAFJXHNSA-N
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Description

Overview of Endogenous Lipid Mediators in Inflammation Resolution

Inflammation is a fundamental protective response to infection or tissue injury. oup.com While the initiation of inflammation is crucial for eliminating harmful stimuli, its timely resolution is equally important to prevent excessive tissue damage and the development of chronic diseases. oup.comahajournals.org The resolution of inflammation is now understood to be an active and highly regulated process, orchestrated by a superfamily of endogenous lipid mediators known as Specialized Pro-Resolving Mediators (SPMs). mdpi.comfrontiersin.org

These mediators are biosynthesized from polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). mdpi.com Unlike pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, which initiate and amplify the inflammatory response, SPMs work to actively terminate it. frontiersin.org Their functions include inhibiting the influx of neutrophils, stimulating the clearance of apoptotic cells and debris by macrophages (a process called efferocytosis), and promoting tissue repair. oup.comresearchgate.net The main families of SPMs include lipoxins, resolvins, protectins, and maresins. mdpi.com

Discovery and Classification of Resolvins

Resolvins were first identified in resolving inflammatory exudates, hence their name which combines "resolution" and "inflammation". foodandnutritionresearch.net They are a class of SPMs derived from the omega-3 fatty acids EPA and DHA. frontiersin.org Resolvins are further classified into two main series based on their precursor fatty acid: the E-series resolvins (RvE) are synthesized from EPA, and the D-series resolvins (RvD) are derived from DHA. frontiersin.org

The discovery of these potent molecules overturned the long-held belief that the resolution of inflammation was a passive process. ahajournals.org Instead, it revealed a sophisticated and active biochemical program that promotes the return to tissue homeostasis. foodandnutritionresearch.net Resolvins are active at very low concentrations, typically in the nanomolar to picomolar range, and their actions are highly stereospecific. oup.commdpi.com

Positioning of Resolvin D3 within the D-Series Resolvin Family

The D-series resolvins consist of at least six members (RvD1-RvD6) and their aspirin-triggered epimers (AT-RvDs). reactome.org this compound (RvD3) is a key member of this family, with its complete stereochemistry identified as 4S,11R,17S-trihydroxy-docosa-5Z,7E,9E,13Z,15E,19Z-hexaenoic acid. nih.govnih.gov

A distinguishing feature of RvD3 is its temporal appearance during the resolution phase of inflammation. Metabololipidomic studies have shown that RvD3 appears later in the resolution process compared to other D-series resolvins like RvD1 and RvD2. nih.govcaymanchem.com This late appearance suggests a unique role for RvD3 in the final stages of inflammation resolution. nih.gov Like other resolvins, RvD3 demonstrates potent immunoresolvent actions, including the inhibition of neutrophil infiltration and the enhancement of macrophage phagocytosis. nih.govcaymanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,5Z,7E,9E,11R,13Z,15E,17S,19Z)-4,11,17-trihydroxydocosa-5,7,9,13,15,19-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O5/c1-2-3-7-12-19(23)14-10-6-11-15-20(24)13-8-4-5-9-16-21(25)17-18-22(26)27/h3-11,13-14,16,19-21,23-25H,2,12,15,17-18H2,1H3,(H,26,27)/b5-4+,7-3-,11-6-,13-8+,14-10+,16-9-/t19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTJOLCUKWLTIC-UZAFJXHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC=CCC(C=CC=CC=CC(CCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801345702
Record name Resolvin D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916888-47-6
Record name Resolvin D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801345702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of Resolvin D3

Origin from Omega-3 Polyunsaturated Fatty Acids: Docosahexaenoic Acid (DHA)

The essential omega-3 fatty acid, docosahexaenoic acid (DHA), serves as the foundational precursor for the entire family of D-series resolvins, including Resolvin D3. nih.govrsc.org DHA is a 22-carbon chain polyunsaturated fatty acid that is metabolized by specific cellular enzymes to produce a range of potent, bioactive molecules. wikipedia.org These molecules, including resolvins, protectins, and maresins, are critical in signaling the cessation of an inflammatory response and promoting the return to tissue homeostasis. rsc.orgmdpi.com The biosynthesis of RvD3 is initiated from DHA within various cells, such as macrophages and neutrophils, particularly during the resolution phase of inflammation. mdpi.compnas.org

Enzymatic Pathways in this compound Formation

The generation of this compound from DHA is not a random process but a tightly regulated enzymatic cascade. There are two primary pathways for its biosynthesis: a canonical pathway dependent on lipoxygenase (LOX) enzymes and a distinct pathway initiated by the action of aspirin-acetylated cyclooxygenase-2 (COX-2). mdpi.commdpi.com Both pathways lead to structurally related but stereochemically distinct molecules with potent biological activities. nih.govcaymanchem.com

The main pathway for this compound synthesis involves the sequential action of two different lipoxygenase enzymes, 15-lipoxygenase and 5-lipoxygenase. nih.govpnas.org This process converts DHA through several unstable intermediate compounds to yield the final RvD3 structure.

The first enzymatic step in the biosynthesis of RvD3 is the oxygenation of DHA at the carbon-17 position. nih.gov This reaction is catalyzed by 15-lipoxygenase (15-LOX), also known as ALOX15. wikipedia.orgplos.org In mice, the ortholog of human 15-LOX is 12/15-lipoxygenase, which performs a similar function. plos.org The action of 15-LOX converts DHA into an intermediate called 17S-hydroperoxy-docosahexaenoic acid (17S-HpDHA). mdpi.commdpi.com This hydroperoxy intermediate is then rapidly reduced by cellular peroxidases to its more stable alcohol form, 17S-hydroxy-docosahexaenoic acid (17S-HDHA). mdpi.commdpi.com This initial conversion is a critical, rate-limiting step for the entire D-series resolvin pathway. pnas.org

Following the initial action of 15-LOX, the intermediate 17S-HDHA becomes a substrate for a second lipoxygenase, 5-lipoxygenase (5-LOX or ALOX5). pnas.orgmdpi.com The activity of 5-LOX requires the presence of the 5-lipoxygenase activating protein (FLAP). nih.gov 5-LOX introduces a second oxygen molecule, leading to the formation of a hydroperoxide at the carbon-4 position of the fatty acid chain. nih.govpnas.org This step is crucial for creating the specific structural features that define RvD3 and its closely related isomer, RvD4. mdpi.comresearchgate.net

The sequential action of 15-LOX and 5-LOX on DHA generates a key dihydroxy intermediate, 4(S)-hydroperoxy-17(S)-hydroxydocosahexaenoic acid (4(S)-Hp-17(S)-HDHA). mdpi.com This molecule is then enzymatically converted by 5-LOX into a highly unstable epoxide intermediate, 4(S),5(S)-epoxy-17(S)-hydroxy-DHA. rsc.orgnih.govpnas.org This transient epoxide is a pivotal branching point in the pathway. rsc.orgresearchgate.net The final step in the synthesis of this compound involves the enzymatic hydrolysis of this 4S,5S-epoxide, which opens the epoxide ring to form the tri-hydroxylated final structure of RvD3: 4S,11R,17S-trihydroxy-5Z,7E,9E,13Z,15E,19Z-docosahexaenoic acid. pnas.orgpnas.org Human neutrophils have been shown to convert this specific epoxide intermediate into both RvD3 and RvD4. pnas.org

An alternative biosynthetic pathway for a related resolvin is initiated by the common non-steroidal anti-inflammatory drug, aspirin (B1665792). pnas.org Aspirin irreversibly acetylates the cyclooxygenase-2 (COX-2) enzyme. mdpi.compnas.org This acetylation alters the enzyme's catalytic activity, causing it to convert DHA into 17R-hydroperoxy DHA (17R-HpDHA) instead of prostaglandins (B1171923). nih.govcaymanchem.com This intermediate is the 17R-epimer of the one produced by the 15-LOX pathway. caymanchem.com

Following this initial step by aspirin-acetylated COX-2, the subsequent enzymatic machinery, including 5-LOX, processes this 17R-intermediate in a manner analogous to the canonical pathway. nih.govmdpi.com This leads to the formation of Aspirin-Triggered this compound (AT-RvD3), also known as 17(R)-Resolvin D3. nih.govcaymanchem.com AT-RvD3 is a stereoisomer of RvD3, differing only in the configuration of the hydroxyl group at the carbon-17 position (R instead of S). caymanchem.comnih.gov Despite this subtle structural difference, AT-RvD3 is also a potent immunoresolvent. caymanchem.comresearchgate.net

Aspirin-Triggered Biosynthesis of 17(R)-Resolvin D3

Role of Cyclooxygenase-2 (COX-2) in the Presence of Aspirin

Aspirin, through its acetylation of the enzyme cyclooxygenase-2 (COX-2), triggers a specific biosynthetic route for a class of SPMs known as aspirin-triggered resolvins. jci.orgresearchgate.net This acetylation alters the catalytic activity of COX-2, preventing the production of pro-inflammatory prostaglandins and thromboxanes. nih.govcore.ac.uk Instead, the aspirin-acetylated COX-2 converts DHA into a 17(R)-hydroperoxy DHA (17R-HpDHA) intermediate. mdpi.comcaymanchem.comnih.gov This intermediate is then further metabolized by lipoxygenase (LOX) enzymes, primarily 5-LOX, to produce aspirin-triggered this compound (AT-RvD3). researchgate.netmdpi.com

Formation of the 17(R)-Epimer

The action of aspirin-acetylated COX-2 on DHA specifically leads to the formation of the 17(R)-epimer of this compound, also known as AT-RvD3. nih.govcaymanchem.comnih.gov This stereoisomer of the endogenously produced RvD3, which has a 17(S) configuration, is a key feature of the aspirin-triggered pathway. mdpi.comnih.gov The complete stereochemistry of RvD3 is 4S,11R,17S-trihydroxydocosa-5Z,7E,9E,13Z,15E,19Z-hexaenoic acid, while its aspirin-triggered epimer is 4S,11R,17R-trihydroxydocosa-5Z,7E,9E,13Z,15E,19Z-hexaenoic acid. nih.gov Although aspirin is a well-known trigger, the 17R epimer can also be generated endogenously in mammalian tissues through aspirin-independent mechanisms. nih.gov

Cellular and Tissue Localization of this compound Biosynthesis

The production of this compound is not confined to a single cell type but occurs in various cells and tissues, often through transcellular biosynthesis where intermediates are passed from one cell type to another. nih.gov

Involvement of Immune Cells (e.g., Macrophages, Neutrophils, Eosinophils, Monocytes)

Immune cells are primary sites for the biosynthesis of D-series resolvins, including RvD3. mdpi.com Macrophages and neutrophils are key players in this process. mdpi.compnas.org Specifically, M2 macrophages, which are involved in the later stages of inflammation resolution, are capable of converting a 4S,5S-epoxy-resolvin intermediate into RvD3. pnas.org Human polymorphonuclear neutrophils (PMNs) also contribute to its formation. pnas.org The biosynthesis of D-series resolvins occurs in mononuclear cells like macrophages and monocytes, particularly under inflammatory conditions. mdpi.com

Contribution of Endothelial Cells and Fibroblasts

Endothelial cells and fibroblasts also participate in the biosynthesis of D-series resolvins. mdpi.comfrontiersin.org Endothelial cells, which line blood vessels, are a significant source for the production of the 17R-HDHA precursor, especially when COX-2 is acetylated by aspirin. nih.govcore.ac.uk Fibroblasts are another cell type implicated in the production of these pro-resolving mediators. mdpi.comacs.org The involvement of these structural cells highlights the widespread capacity for this compound synthesis within tissues.

Temporal Dynamics of this compound Appearance During Inflammation Resolution

The timing of this compound's appearance during an inflammatory response is a distinguishing feature. Unlike other D-series resolvins, RvD3 appears later in the resolution phase of inflammation. nih.govcore.ac.uk This late appearance suggests a specific role in the later stages of tissue repair and return to homeostasis. nih.gov In models of self-limited inflammation, the levels of RvD3 remain elevated well into the late resolution phase. nih.gov This temporal profile, distinct from resolvins D1 and D2, points to unique pro-resolving functions for RvD3. nih.govnih.gov

Stage of InflammationKey Cellular and Molecular EventsRole of this compound
Initiation Infiltration of neutrophils, production of pro-inflammatory mediators (e.g., prostaglandins, leukotrienes).Not prominently biosynthesized.
Early Resolution Lipid mediator class switch begins, production of other resolvins (e.g., RvD1, RvD2) starts.Levels begin to rise.
Late Resolution Clearance of apoptotic cells (efferocytosis) by macrophages, tissue repair.Peaks and remains elevated, suggesting a key role in these terminal resolution processes. nih.govnih.gov

Receptor Interactions and Molecular Signaling Mechanisms of Resolvin D3

Identification and Characterization of Resolvin D3 Receptors

The biological activities of RvD3 are primarily transduced by G protein-coupled receptors (GPCRs), a large family of transmembrane receptors that play a pivotal role in cellular signaling. biorxiv.org Two principal receptors have been identified that are engaged by RvD3: the murine ALX/FPR2 receptor and the human GPR32 receptor, also designated as DRV1. biorxiv.orgmdpi.commdpi.comnih.gov

RvD3 is recognized as a ligand for specific GPCRs, which are integral to its function in controlling inflammation and nociception. biorxiv.orgfrontiersin.org The engagement of these receptors initiates signaling cascades that are fundamental to the pro-resolving activities of resolvins. nih.govthno.org

In murine models, this compound activates the N-formyl peptide receptor 2, also known as ALX/FPR2. nih.govnih.govfrontiersin.orgnih.gov This receptor is also a target for other pro-resolving mediators like Lipoxin A4 and Resolvin D1. frontiersin.orgfrontiersin.org Studies using Chinese Hamster Ovary (CHO) cells transfected to express the ALX/FPR2 receptor demonstrated that RvD3 at a concentration of 100 nM directly activates this receptor. nih.gov The functional consequence of this activation is significant; for instance, the protective actions of RvD3 in models of inflammatory arthritis are reportedly lost in mice deficient in the ALX/FPR2 receptor. nih.gov Furthermore, the activation of ALX/FPR2 on dorsal root ganglion (DRG) neurons is a key mechanism through which RvD3 modulates neuronal activity. nih.govsemanticscholar.orgresearchgate.net

In humans, this compound interacts with and activates the G protein-coupled receptor GPR32, which has been designated the DRV1 receptor because it is also a receptor for Resolvin D1. mdpi.comnih.govnih.gov The activation of human GPR32 by RvD3 has been confirmed using Electrical Cell Substrate Impedance Sensing (ECIS), where 100 nM of RvD3 elicited rapid changes in impedance in CHO cells engineered to express human GPR32. nih.gov The magnitude of this response was comparable to that induced by Resolvin D1. nih.gov This ligand-receptor interaction was further verified when the impedance changes were diminished by pre-incubating the cells with an anti-human GPR32 antibody. nih.gov Functionally, the activation of GPR32 by RvD3 has been linked to enhanced phagocytic activity by human macrophages, a critical process in the resolution of inflammation. nih.govnih.govmdpi.com This pro-phagocytic effect was shown to be dependent on GPR32, as it was significantly increased in cells overexpressing the receptor. nih.gov

Table 1: this compound Receptor Activation and Functional Outcomes
ReceptorSpeciesExperimental SystemKey FindingFunctional ConsequenceReference
ALX/FPR2MurineTransfected CHO cells; ALX/FPR2 deficient miceDirect activation by RvD3 at 100 nM.Mediates anti-arthritic effects; modulates neuronal activity. nih.govnih.gov
GPR32/DRV1HumanTransfected CHO cells; Human macrophagesDirect activation confirmed by ECIS and beta-arrestin reporter systems.Stimulates macrophage phagocytosis. nih.govnih.gov

The engagement of ALX/FPR2 and GPR32 by this compound initiates intracellular signaling through heterotrimeric G proteins, specifically involving the Gαi subunit. nih.govthno.orgsemanticscholar.org This is characteristic of many pro-resolving mediator receptors. mdpi.com The involvement of Gαi-coupled signaling is substantiated by experiments where the effects of RvD3 were blocked by pertussis toxin (PTX), a known inhibitor of Gαi-coupled GPCRs. nih.govsemanticscholar.orgresearchgate.net For example, in dorsal root ganglion neurons, pretreatment with PTX prevented RvD3 from inhibiting TRPV1 currents. nih.govsemanticscholar.org Similarly, the intracellular application of guanosine (B1672433) 5′-[β-thio]diphosphate (GDPβS), a non-hydrolyzable GDP analog that broadly inhibits G protein activation, also abolished the effects of RvD3, confirming the requirement of G protein signaling. nih.govsemanticscholar.orgresearchgate.net

G Protein-Coupled Receptor (GPCR) Engagement

Human GPR32/DRV1 Receptor Activation

Modulation of Ion Channels and Sensory Neuron Activity

A key aspect of RvD3's mechanism of action, particularly in the context of pain and sensation, is its ability to modulate the activity of ion channels on sensory neurons. This modulation occurs not through direct interaction with the channel itself, but indirectly via the receptor-mediated signaling pathways described above.

This compound has been shown to be a potent inhibitor of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key ion channel involved in detecting noxious heat and inflammatory pain. nih.govthno.orgnih.govresearchgate.net Research demonstrates that RvD3 does not act directly on the TRPV1 channel but rather its inhibitory effects are mediated through the activation of the ALX/FPR2 receptor on sensory neurons. biorxiv.orgnih.gov

Electrophysiological studies using patch-clamp recordings on dissociated mouse dorsal root ganglion (DRG) neurons have shown that RvD3 dose-dependently inhibits the inward currents induced by capsaicin, a potent TRPV1 agonist. nih.govthno.orgsemanticscholar.org The half-maximal inhibitory concentration (IC₅₀) for this effect was determined to be 31.18 ng/mL. nih.govsemanticscholar.org This inhibitory action of RvD3 on TRPV1 currents was completely blocked by pretreatment with a selective ALX/FPR2 inhibitor (PBP10), as well as by the Gαi protein inhibitors pertussis toxin and GDPβS. biorxiv.orgnih.govsemanticscholar.orgresearchgate.net These findings strongly indicate that RvD3 modulates TRPV1 activity in DRG neurons through a Gαi protein-coupled ALX/FPR2 receptor signaling pathway. nih.govsemanticscholar.org This mechanism has translational relevance, as RvD3 has also been found to significantly inhibit capsaicin-induced TRPV1 activity in human DRG neurons. biorxiv.orgnih.gov

Table 2: Mechanistic Details of RvD3-Mediated TRPV1 Inhibition
ParameterFindingExperimental ModelReference
Target ChannelTransient Receptor Potential Vanilloid 1 (TRPV1)Mouse and Human DRG Neurons biorxiv.orgnih.govnih.gov
MechanismIndirect inhibition via receptor activation.Mouse DRG Neurons biorxiv.orgnih.gov
Receptor InvolvedALX/FPR2Mouse DRG Neurons nih.govsemanticscholar.orgresearchgate.net
Signaling PathwayGαi-coupled G-protein signalingMouse DRG Neurons nih.govsemanticscholar.orgresearchgate.net
Potency (IC₅₀)31.18 ng/mLMouse DRG Neurons (Capsaicin-induced currents) nih.govsemanticscholar.org
Pharmacological BlockersPBP10 (ALX/FPR2 inhibitor), Pertussis Toxin (Gαi inhibitor), GDPβS (G-protein inhibitor)Mouse DRG Neurons biorxiv.orgnih.govsemanticscholar.orgresearchgate.net

Effects on Transient Receptor Potential Ankyrin 1 (TRPA1)

Resolvins, as a class of specialized pro-resolving mediators (SPMs), are recognized as potent endogenous inhibitors of Transient Receptor Potential (TRP) channels, including TRPA1 and TRPV1. researchgate.net This inhibition is a crucial aspect of their pain-reducing and anti-inflammatory functions. researchgate.netnih.gov While some resolvins exhibit broad activity against both TRPA1 and TRPV1, research indicates a degree of specificity in RvD3's interactions.

Studies have shown that while resolvins can inhibit TRP channel activity through a G-protein regulated mechanism, the specific effects of RvD3 appear to be more pronounced on TRPV1 than on TRPA1 in certain contexts. researchgate.netbiorxiv.org For instance, in a preclinical model of psoriasis, RvD3 was found to significantly reduce nocifensive behaviors induced by the TRPV1 agonist capsaicin, but not those induced by the TRPA1 agonist allyl isothiocyanate (AITC). biorxiv.org This suggests a selective inhibitory action of RvD3 on TRPV1 over TRPA1 in that particular model. nih.govbiorxiv.org However, it is important to note that the broader family of resolvins are considered inhibitors of both TRPA1 and TRPV1, contributing to the resolution of inflammation and pain. researchgate.netfrontiersin.org

Intracellular Signaling Cascades Regulated by this compound

This compound orchestrates a complex network of intracellular signaling pathways to exert its pro-resolving and homeostatic effects. Key among these are the modulation of cellular energy sensing, protein degradation and recycling, stress response pathways, and cell proliferation and survival signals.

AMP-Activated Protein Kinase (AMPK) Pathway Modulation

A critical mechanism through which RvD3 exerts its beneficial effects is the activation of the AMP-activated protein kinase (AMPK) pathway. nih.govphysiology.org AMPK acts as a master regulator of cellular energy homeostasis. physiology.org Research has demonstrated that RvD3 treatment increases the phosphorylation of AMPK, a key indicator of its activation. nih.gov This activation of AMPK by RvD3 has been shown to be a central event in mediating its therapeutic effects in models of metabolic disorders. nih.govresearchgate.net For instance, in studies related to nonalcoholic fatty liver disease (NAFLD) and insulin (B600854) resistance, RvD3-mediated AMPK activation was shown to be crucial for improving insulin signaling and reducing lipid accumulation. nih.govresearchgate.net The suppression of AMPK has been shown to reverse the beneficial effects of RvD3, highlighting the pivotal role of this pathway in its mechanism of action. nih.gov

Impact on Autophagy Mechanisms

This compound has been shown to significantly influence autophagy, a fundamental cellular process for the degradation and recycling of damaged organelles and proteins. nih.govresearchgate.net This process is essential for maintaining cellular health and is often dysregulated in disease states. nih.govencyclopedia.pub RvD3 treatment has been observed to increase the markers of autophagy, such as the conversion of LC3-I to LC3-II and the degradation of p62, indicating an enhancement of the autophagic flux. nih.gov This promotion of autophagy by RvD3 is closely linked to its activation of the AMPK pathway. nih.govresearchgate.net The induction of autophagy by RvD3 is a key mechanism by which it alleviates cellular stress and contributes to the resolution of inflammation. nih.govresearchgate.net The interplay between RvD3, AMPK, and autophagy represents a critical signaling axis for cellular protection. nih.gov Other resolvins, like Resolvin D2, have also been shown to promote the degradation of inflammasome components through autophagy. spandidos-publications.com

Regulation of Endoplasmic Reticulum (ER) Stress Pathways

The endoplasmic reticulum (ER) is a critical organelle for protein folding and synthesis. An accumulation of unfolded or misfolded proteins leads to ER stress, a condition implicated in various diseases. researchgate.netmolbiolcell.org this compound has been demonstrated to effectively attenuate ER stress. nih.govresearchgate.net In cellular models of metabolic stress, RvD3 treatment ameliorated the expression of key ER stress markers, such as phosphorylated eIF2α and CHOP. nih.gov This reduction in ER stress is a direct consequence of the upstream activation of the AMPK/autophagy signaling pathway by RvD3. nih.govresearchgate.net By enhancing the clearance of misfolded proteins through autophagy, RvD3 alleviates the burden on the ER and mitigates the detrimental effects of ER stress. researchgate.net

Influence on Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK1/2, p38MAPK, JNK)

The mitogen-activated protein kinase (MAPK) family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial signaling pathways involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. peerj.comnih.govresearchgate.net While research on the direct and specific effects of this compound on all MAPK pathways is still evolving, the broader family of resolvins is known to modulate these signaling cascades to promote the resolution of inflammation. frontiersin.orgfrontiersin.org For example, Resolvin D1 has been shown to inhibit the activation of ERK1/2, p38MAPK, and JNK in inflammatory models. frontiersin.orgfrontiersin.org Given that SPMs often share common mechanisms, it is plausible that RvD3 also exerts its pro-resolving effects in part through the regulation of these MAPK pathways. researchgate.net These pathways are key regulators of cellular responses to external stimuli, and their modulation by resolvins is a critical component of their anti-inflammatory and pro-resolving actions. peerj.comfrontiersin.org

Cellular and Immunological Actions of Resolvin D3

Leukocyte-Directed Actions

RvD3 exerts significant influence on the behavior of leukocytes, key players in the inflammatory response. These actions are critical for controlling the influx of inflammatory cells and promoting the clearance of cellular debris and pathogens.

Inhibition of Neutrophil Transmigration and Infiltration

A cardinal feature of acute inflammation is the migration of neutrophils from the bloodstream into tissues. RvD3 potently counteracts this process. It has been shown to block human neutrophil transmigration, a key step in their journey to the site of inflammation. nih.govcore.ac.uk In various preclinical models, including murine peritonitis and dermal inflammation, RvD3 effectively reduces neutrophil infiltration. nih.govcaymanchem.com This inhibitory action on neutrophil recruitment is a fundamental aspect of its pro-resolving function, helping to prevent excessive tissue damage that can result from a prolonged neutrophil presence. nih.gov

Enhancement of Macrophage Phagocytosis and Efferocytosis

Once the initial wave of neutrophil infiltration is controlled, the resolution phase requires the efficient removal of apoptotic neutrophils and other cellular debris. This process, known as efferocytosis, is primarily carried out by macrophages. RvD3 has been demonstrated to significantly enhance macrophage-mediated phagocytosis and efferocytosis. nih.govcore.ac.uknih.gov Studies have shown that both RvD3 and its aspirin-triggered epimer, AT-RvD3, potently stimulate macrophage efferocytosis of apoptotic human polymorphonuclear leukocytes (PMNs). core.ac.uk This action is crucial for clearing the inflammatory site and preventing the secondary necrosis of apoptotic cells, which could otherwise release pro-inflammatory contents and prolong inflammation. core.ac.uknih.gov In the context of infection, RvD3 also enhances the phagocytosis of bacteria by macrophages. nih.govebi.ac.uk

Stimulation of Neutrophil Bacterial Phagocytosis and Intracellular Reactive Oxygen Species (ROS) Generation

Interestingly, while inhibiting their migration, RvD3 also modulates other functions of neutrophils to aid in host defense. Research indicates that RvD3 enhances the capacity of human neutrophils to phagocytose bacteria, such as E. coli. nih.govresearchgate.net This effect is observed at picomolar to nanomolar concentrations. nih.govebi.ac.uk Furthermore, RvD3 treatment leads to a significant increase in the intracellular generation of reactive oxygen species (ROS) within neutrophils. nih.govebi.ac.uk This boost in ROS production is essential for the efficient killing of phagocytosed bacteria. nih.gov These findings highlight a dual role for RvD3: limiting excessive neutrophil accumulation while simultaneously augmenting their antimicrobial capabilities. nih.gov

Modulation of Pro-inflammatory Mediators

A key aspect of inflammation resolution is the downregulation of pro-inflammatory signaling molecules. RvD3 actively participates in this process by suppressing the production of various pro-inflammatory cytokines.

Suppression of Pro-inflammatory Cytokine Production (e.g., IL-6, IL-1β, TNF-α, IL-17, IL-23)

RvD3 has been shown to reduce the levels of several key pro-inflammatory cytokines. In a model of E. coli peritonitis, administration of RvD3 led to reduced levels of pro-inflammatory cytokines and chemokines. nih.govnih.gov While much of the specific cytokine data comes from studies on other D-series resolvins, the general function is shared. For instance, Resolvin D2 has been shown to decrease plasma levels of IL-1β, IL-6, IL-17, and IL-23, and TNF-α in a sepsis model. frontiersin.org Similarly, Resolvin D1 can reduce the production of these cytokines in various inflammatory contexts. frontiersin.org In macrophages treated with lipopolysaccharide (LPS), RvD3 was found to restore increased levels of IL-6 and TNF-α back to baseline. mdpi.com Furthermore, studies have shown that RvD3 administration can lead to a significant reduction of pro-inflammatory cytokines IL-17 and IL-23. thno.org This broad suppression of pro-inflammatory cytokine production is a critical mechanism through which RvD3 orchestrates the resolution of inflammation.

Research Findings on Resolvin D3's Cellular and Immunological Actions

Action Cell Type Effect Key Findings References
Neutrophil Transmigration NeutrophilsInhibitionPotently blocks human neutrophil transmigration and reduces infiltration in murine models of peritonitis and dermal inflammation. nih.govcore.ac.ukcaymanchem.com
Macrophage Phagocytosis MacrophagesEnhancementIncreases the phagocytic capacity of macrophages for bacteria and apoptotic cells. nih.govcore.ac.uknih.govebi.ac.uk
Macrophage Efferocytosis MacrophagesEnhancementStimulates the clearance of apoptotic neutrophils by macrophages, a key process in resolution. nih.govcore.ac.uknih.gov
Neutrophil Bacterial Phagocytosis NeutrophilsEnhancementIncreases the ability of neutrophils to engulf bacteria such as E. coli. nih.govebi.ac.ukresearchgate.net
Intracellular ROS Generation NeutrophilsStimulationBoosts the production of reactive oxygen species within neutrophils for enhanced bacterial killing. nih.govebi.ac.uk
Platelet-PMN Aggregation Platelets, NeutrophilsReductionDecreases the formation of pro-inflammatory platelet-polymorphonuclear cell aggregates. nih.govebi.ac.uknih.gov
Pro-inflammatory Cytokine Production Various Immune CellsSuppressionReduces the levels of IL-6, TNF-α, IL-17, and IL-23 in inflammatory settings. nih.govnih.govmdpi.comthno.org

Reduction of Chemokine Expression (e.g., MCP-1)

A key function of RvD3 in controlling the inflammatory response is its ability to suppress the expression of chemokines, which are critical signaling proteins that direct the migration of immune cells to sites of inflammation. By downregulating these chemoattractant molecules, RvD3 effectively dampens the recruitment of leukocytes, thereby preventing an excessive and potentially damaging inflammatory infiltrate.

One of the primary chemokines regulated by RvD3 is Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2. MCP-1 is a potent chemoattractant for monocytes, which are precursors to macrophages. In various inflammatory models, RvD3 has demonstrated a significant capacity to reduce MCP-1 levels. For instance, in a murine model of peritonitis, administration of RvD3 led to a substantial decrease in MCP-1 levels in the inflammatory exudate, with reductions of approximately 70%. nih.gov This reduction in MCP-1 is a key mechanism by which RvD3 limits the accumulation of monocytes and subsequent macrophage-driven inflammation. nih.govuib.noresearchgate.net

In the context of spinal cord injury, treatment with RvD3 has been shown to decrease the expression of inflammatory chemokines, including CCL2 (MCP-1) and CCL3. nih.gov This action contributes to the neuroprotective effects of RvD3 by mitigating the secondary inflammatory damage that often follows the initial injury. nih.gov The ability of RvD3 to control chemokine expression is a critical aspect of its pro-resolving function, helping to switch off the inflammatory response and initiate tissue repair processes. nih.govcore.ac.uk

Table 1: Effect of this compound on Chemokine Expression

Model SystemChemokineObserved EffectReference
Murine PeritonitisMCP-1 (CCL2)~70% reduction in exudate nih.gov
Murine PeritonitisKC (CXCL1)~50% reduction in exudate nih.gov
Murine Spinal Cord InjuryCCL2, CCL3Reduced expression nih.gov
E. coli PeritonitisCCL2/MCP-1Significantly reduced levels in exudate nih.gov

Decreased Levels of Pro-inflammatory Eicosanoids (e.g., LTB4, PGE2, PGD2, TxB2)

This compound actively counter-regulates the production of pro-inflammatory eicosanoids, which are lipid mediators that play a pivotal role in the initiation and amplification of acute inflammation. nih.gov These molecules, including leukotrienes and prostaglandins (B1171923), are responsible for many of the cardinal signs of inflammation, such as swelling, redness, and pain.

Studies have shown that RvD3 administration can lead to a significant reduction in the levels of several key pro-inflammatory eicosanoids. In a murine model of inflammatory arthritis, treatment with RvD3 resulted in a marked decrease in local joint levels of Leukotriene B4 (LTB4), Prostaglandin (B15479496) E2 (PGE2), Prostaglandin D2 (PGD2), and Thromboxane B2 (TxB2). nih.gov LTB4 is a potent chemoattractant for neutrophils, while PGE2 and PGD2 are involved in vasodilation, increased vascular permeability, and pain sensitization. TxB2 is a stable metabolite of Thromboxane A2, which promotes platelet aggregation and vasoconstriction.

The ability of RvD3 to curtail the synthesis of these mediators is a crucial component of its anti-inflammatory and pro-resolving activity. core.ac.uknih.gov By reducing the levels of these eicosanoids, RvD3 helps to limit neutrophil infiltration, reduce edema, and alleviate inflammatory pain. researchgate.netnih.gov Interestingly, in some contexts, RvD3 has been observed to increase the levels of PGE2, suggesting a complex and context-dependent regulation of eicosanoid profiles. uib.nocore.ac.uk

Table 2: Regulation of Pro-inflammatory Eicosanoids by this compound in Murine Inflammatory Arthritis

EicosanoidPercentage ReductionReference
Leukotriene B4 (LTB4)34.7% nih.gov
Prostaglandin E2 (PGE2)67.7% nih.gov
Prostaglandin D2 (PGD2)54.3% nih.gov
Thromboxane B2 (TxB2)50.0% nih.gov

Regulation of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of enzymes that are responsible for the degradation of extracellular matrix components. While they are essential for normal tissue remodeling, their dysregulation during inflammation can lead to excessive tissue destruction. nih.gov this compound has been shown to modulate the activity of MMPs, contributing to its tissue-protective effects.

In models of infection-induced inflammation, RvD3 treatment has been associated with a significant reduction in the levels of MMP-2 and MMP-9 in inflammatory exudates. nih.gov These gelatinases are known to degrade type IV collagen, a major component of basement membranes, and their inhibition can help to preserve tissue integrity during an inflammatory response. The regulation of MMPs by RvD3 is another mechanism through which it promotes the resolution of inflammation and facilitates the transition to tissue repair. nih.govresearchgate.net

Influence on Immune Cell Phenotype and Function

This compound exerts a profound influence on the phenotype and function of key immune cells, particularly macrophages, steering them away from a pro-inflammatory state and towards a pro-resolving and tissue-reparative profile.

Promotion of Pro-resolving Macrophage Phenotypes

Macrophages are highly plastic cells that can adopt different functional phenotypes in response to environmental cues. nih.gov Classically activated (M1) macrophages are pro-inflammatory, while alternatively activated (M2) macrophages are associated with the resolution of inflammation and tissue repair. researchgate.netnih.gov

This compound plays a crucial role in promoting the switch of macrophages from an M1 to an M2-like phenotype. mdpi.commdpi.com This is a hallmark of its pro-resolving activity. RvD3 enhances the phagocytic and efferocytotic capacity of macrophages, which is the process of clearing apoptotic neutrophils and cellular debris. nih.govmdpi.com This clearance is not only a "clean-up" process but also an active anti-inflammatory and pro-resolving signal. ahajournals.orgnih.gov

Specifically, RvD3 has been shown to increase the expression of M2 markers on macrophages. researchgate.netmdpi.com By promoting a pro-resolving macrophage phenotype, RvD3 helps to terminate the inflammatory response and create a microenvironment that is conducive to tissue regeneration. nih.govmdpi.com D-series resolvins, including RvD3, regulate phospholipase D, a membrane lipase (B570770) that modulates the phagocytic function in both M1 and M2 macrophages. mdpi.com

Regulation of T cell differentiation (indirect effects via receptor signaling)

While direct effects of this compound on T cell differentiation are still under investigation, it is understood to indirectly influence T cell responses. researchgate.net This regulation is often mediated through its actions on other immune cells, such as dendritic cells and macrophages, which in turn present antigens and provide co-stimulatory signals to T cells.

Interactions with Neuro-Immune Systems

This compound has emerged as a significant modulator of neuro-immune interactions, particularly in the context of neuroinflammation and pain. mdpi.comresearchgate.net It exhibits neuroprotective and analgesic properties by acting on both immune and neuronal cells within the nervous system. nih.govthno.org

In the spinal cord, RvD3 can reduce the activation of glial cells, which are key contributors to neuroinflammation. mdpi.comresearchgate.net Following spinal cord injury, RvD3 treatment has been shown to decrease gliosis (the reactive proliferation of glial cells) and neuroinflammation, contributing to improved functional recovery. nih.gov

Furthermore, RvD3 interacts directly with sensory neurons to modulate pain perception. It can inhibit the activity of Transient Receptor Potential (TRP) channels, such as TRPV1, which are critical for sensing pain and itch. thno.orgnih.gov This action is mediated through G protein-coupled receptors on the neurons. thno.orgbiorxiv.org For instance, RvD3 can block capsaicin-induced TRPV1 currents in dorsal root ganglia neurons, suggesting a direct analgesic effect. nih.gov This interaction highlights a key mechanism by which resolvins can control pain without the adverse effects associated with some other TRP channel inhibitors. thno.orgnih.gov This neuro-immune modulation is a critical aspect of RvD3's therapeutic potential in conditions characterized by both inflammation and pain. mdpi.comresearchgate.net

Modulation of Calcitonin Gene-Related Peptide (CGRP) Expression and Release in Dorsal Root Ganglion (DRG) Neurons

This compound (RvD3), an endogenous lipid mediator derived from omega-3 fatty acids, has been identified as a significant modulator of neuronal activity, particularly within the dorsal root ganglion (DRG) neurons. These sensory neurons play a critical role in transmitting pain and itch signals, and their sensitization is a key factor in chronic inflammatory conditions. A crucial aspect of RvD3's action on these neurons involves its ability to regulate the expression and release of Calcitonin Gene-Related Peptide (CGRP), a neuropeptide deeply implicated in pain transmission and neurogenic inflammation. nih.govmdpi.comdovepress.com

Research has demonstrated that RvD3 can attenuate the expression of CGRP in DRG neurons, especially under conditions that mimic chronic inflammation. nih.govnih.gov For instance, in preclinical mouse models of psoriasis, a condition characterized by skin inflammation and itch, repeated systemic administration of RvD3 led to a concomitant decrease in CGRP expression within the DRG. nih.govresearchgate.net This effect is significant, as the specific knockdown of CGRP in the DRG was shown to replicate the beneficial effects of RvD3 administration, preventing both psoriasiform itch and skin inflammation. nih.gov This suggests that the reduction of CGRP expression is a key mechanism through which RvD3 exerts its therapeutic effects in certain inflammatory states.

Beyond modulating its expression, RvD3 actively inhibits the release of CGRP from both mouse and human DRG neurons. nih.govresearchgate.nettandfonline.com This action is often linked to its inhibitory effect on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor involved in sensing pain and heat. nih.govmdpi.com Activation of TRPV1, for example by its agonist capsaicin, typically triggers a robust release of CGRP. nih.govbiorxiv.org However, studies have shown that RvD3 significantly inhibits this capsaicin-induced CGRP release in cultured human DRG neurons. nih.govnih.gov The mechanism for this inhibition involves RvD3 binding to G-protein coupled receptors—specifically the N-formyl peptide receptor 2 (ALX/FPR2) in mice—which in turn modulates TRPV1 activity and subsequent neuropeptide release. nih.govdovepress.comresearchgate.net This demonstrates a direct neuro-modulatory role for RvD3 in controlling the release of pro-inflammatory and algesic neuropeptides from sensory nerve endings. mdpi.combiorxiv.org

The following table summarizes key research findings on the effects of this compound on CGRP in DRG neurons.

ParameterModel SystemTreatmentKey FindingReference
CGRP Expression Mouse model of psoriasisRepeated systemic administration of RvD3Decreased CGRP expression in DRG neurons. nih.govnih.gov
CGRP Release Cultured human DRG neuronsCo-treatment with RvD3 and CapsaicinSignificantly inhibited capsaicin-induced CGRP release. nih.gov
CGRP Transcription & Release Dissociated mouse DRG neuronsCo-treatment with RvD3 and CapsaicinSignificantly reduced capsaicin-elicited increases in CGRP transcription and release. biorxiv.org
TRPV1 Activity & CGRP Release Mouse and human DRG neuronsApplication of RvD3Significantly inhibited TRPV1 activity and CGRP release. researchgate.nettandfonline.com

Pre Clinical Investigations and Disease Models

Studies in Models of Inflammation Resolution

RvD3 has demonstrated significant efficacy in classic animal models used to study the resolution phase of acute inflammation.

Murine peritonitis is a well-established model for studying acute inflammation and its resolution. In this model, the administration of an inflammatory agent like zymosan into the peritoneal cavity of mice induces a rapid influx of neutrophils, followed by a resolution phase where these cells are cleared.

Synthetic RvD3 and its aspirin-triggered epimer, 17R-Resolvin D3 (AT-RvD3), have been shown to be potent regulators of this inflammatory response. nih.govcore.ac.uk Studies have demonstrated that RvD3 effectively reduces the infiltration of polymorphonuclear leukocytes (PMNs) into the peritoneal cavity. nih.gov Specifically, in a zymosan-induced peritonitis model, AT-RvD3 was found to decrease the transmigration of neutrophils into the peritoneum. caymanchem.comebiohippo.com This action is crucial as excessive neutrophil accumulation can lead to tissue damage.

Beyond limiting leukocyte infiltration, RvD3 and AT-RvD3 also modulate the balance of inflammatory mediators. In the zymosan-induced peritonitis model, AT-RvD3 administration led to a decrease in the pro-inflammatory cytokine Interleukin-6 (IL-6) and an increase in the anti-inflammatory cytokine Interleukin-10 (IL-10) within the inflammatory exudate. caymanchem.comebiohippo.com Furthermore, RvD3 has been shown to reduce the levels of pro-inflammatory eicosanoids such as Leukotriene B4 (LTB4), Prostaglandin (B15479496) D2 (PGD2), and Thromboxane B2 (TxB2). researchgate.net These mediators are key drivers of the initial inflammatory response. The ability of RvD3 to both inhibit neutrophil trafficking and orchestrate a shift towards a pro-resolving mediator profile underscores its significant role in promoting the timely resolution of acute inflammation. nih.gov

In addition to fluid-phase inflammation models like peritonitis, the effects of RvD3 have been assessed in tissue-based inflammation. Pre-clinical studies using murine dorsal skin pouches, another model for evaluating leukocyte trafficking and mediator production, have confirmed the potent actions of RvD3. Both synthetic RvD3 and AT-RvD3 have been shown to potently reduce dermal inflammation. nih.govcore.ac.uk The administration of RvD3 in these models leads to a significant reduction in neutrophil infiltration into the inflamed skin tissue, a cardinal action of a pro-resolving mediator. nih.gov

Murine Peritonitis Models

Research in Arthritis Models

The potential therapeutic actions of RvD3 have been extensively investigated in the context of inflammatory arthritis, where uncontrolled inflammation leads to joint destruction.

In the K/BxN serum-transfer model of inflammatory arthritis in mice, which mimics many features of human rheumatoid arthritis, RvD3 has demonstrated significant protective effects. nih.govaai.org Daily administration of RvD3 was found to alleviate the progression of arthritis. medchemexpress.com This was evidenced by a significant reduction in clinical scores, which measure the severity of arthritis, by 35-60%. nih.govaai.org

Furthermore, RvD3 treatment led to a marked decrease in hind paw edema, a physical manifestation of joint inflammation, with reductions ranging from 50-85%. nih.govaai.org At a cellular level, RvD3 administration limited the number of leukocytes infiltrating the inflamed joints. nih.govmedchemexpress.com Mechanistically, these effects are linked to the modulation of inflammatory mediators. RvD3 treatment resulted in a significant reduction of local joint eicosanoids, including LTB4, Prostaglandin E2 (PGE2), PGD2, Prostaglandin F2α (PGF2α), and TxB2. nih.gov Studies have also indicated that the protective actions of RvD3 in this arthritis model are mediated, at least in part, through the ALX/FPR2 receptor. aai.org

Table 1: Effects of Resolvin D3 in Murine Inflammatory Arthritis Model
Parameter MeasuredEffect of RvD3 AdministrationReference
Clinical ScoreReduced by 35-60% nih.gov, aai.org
Hind Paw EdemaReduced by 50-85% nih.gov, aai.org
Joint Leukocyte InfiltrationReduced nih.gov, medchemexpress.com
Local Joint Eicosanoids (LTB4, PGE2, etc.)Significantly reduced nih.gov

Evidence suggests that the endogenous production of RvD3 is impaired in arthritic conditions, which may contribute to the chronic, non-resolving nature of the inflammation. Using lipid mediator metabololipidomics, researchers have compared levels of specialized pro-resolving mediators (SPMs) in different arthritis models. In murine models, levels of RvD3 were found to be reduced in the inflamed joints of mice with delayed-resolving arthritis compared to those with self-resolving arthritis. nih.govnih.govresearchgate.net

This dysregulation is not limited to animal models. Analysis of serum from human patients with rheumatoid arthritis (RA) revealed significantly lower levels of RvD3 compared to healthy controls. nih.govnih.govdntb.gov.ua This finding points to a potential defect in the resolution pathways of RA patients. Multivariate analysis of lipid mediators in serum showed a clear separation between healthy and RA patient clusters, with higher levels of RvD3 being characteristic of the healthy group. nih.gov

Table 2: this compound Levels in Human Rheumatoid Arthritis
Patient GroupRelative RvD3 Serum LevelsReference
Healthy IndividualsHigher nih.gov
Rheumatoid Arthritis (RA) PatientsReduced nih.gov, nih.gov, dntb.gov.ua

Murine Inflammatory Arthritis

Investigations in Skin Inflammatory Models

The therapeutic potential of RvD3 has also been explored in pre-clinical models of chronic skin inflammatory diseases, such as psoriasis. biorxiv.org In a well-characterized murine model where repeated topical application of imiquimod (B1671794) (IMQ) induces psoriasis-like skin inflammation, RvD3 administration demonstrated significant benefits. biorxiv.orgnih.govnih.gov

Systemic administration of RvD3 was shown to prevent the development of psoriasiform skin inflammation and associated itch. biorxiv.orgnih.gov Treatment with RvD3 resulted in a dose-dependent decrease in the hallmarks of psoriasis, including erythema (redness) and scaliness. biorxiv.org Histopathological analysis of the skin lesions revealed that RvD3 treatment led to a dose-dependent decrease in epidermal thickness and a significant reduction in the infiltration of immune cells into the skin. biorxiv.org

At the molecular level, RvD3 treatment was found to decrease the expression of key pro-inflammatory cytokines associated with psoriasis pathogenesis, including IL-17c, IL-17f, and IL-23a, in the skin tissue. biorxiv.org These findings indicate that RvD3 has potent therapeutic actions in limiting the complex inflammatory and immune responses characteristic of psoriasis in a pre-clinical setting. biorxiv.org

Table 3: Effects of this compound in a Murine Psoriasis Model
ParameterEffect of RvD3 AdministrationReference
Erythema and ScalinessDose-dependent decrease biorxiv.org
Epidermis ThicknessDose-dependent decrease biorxiv.org
Immune Cell InfiltrationSignificantly reduced biorxiv.org
Pro-inflammatory Cytokines (IL-17c, IL-17f, IL-23a)Significantly decreased biorxiv.org
Psoriasiform ItchInhibited biorxiv.org, nih.gov

Imiquimod-Induced Psoriasiform Skin Inflammation in Murine Models

Psoriasis, a chronic inflammatory skin disease, has been modeled in preclinical studies using topical application of imiquimod (IMQ) on murine skin, which induces lesions resembling human psoriasis. researchgate.netbiorxiv.orgnih.govnih.gov Research has shown that RvD3 can significantly prevent both skin inflammation and the associated itch in these animal models. biorxiv.orgbiorxiv.org

Systemic administration of RvD3 in mice with IMQ-induced psoriasis resulted in a dose-dependent reduction in erythema (redness) and scaliness, which are hallmarks of psoriasiform inflammation. nih.gov Notably, repeated administration of RvD3 largely prevented the development of both the itch and the skin inflammation itself. nih.govnih.gov The mechanism behind these effects appears to be linked to the inhibition of nociceptive functions, specifically through the transient receptor potential vanilloid 1 (TRPV1). nih.govnih.gov RvD3 was found to inhibit TRPV1 currents in dorsal root ganglion neurons, a key factor in pain and itch signaling. researchgate.netnih.govnih.gov Furthermore, RvD3 administration was associated with a decrease in calcitonin gene-related peptide (CGRP) expression in these neurons, a peptide implicated in psoriasiform itch and skin inflammation. nih.govnih.gov

Table 1: Effects of this compound in Imiquimod-Induced Psoriasis Model

Parameter Observation Reference
Skin Inflammation Significant prevention biorxiv.orgbiorxiv.org
Itch Significant prevention biorxiv.orgbiorxiv.org
Erythema and Scaliness Dose-dependent decrease nih.gov
Nociceptive Functions Inhibition biorxiv.org
TRPV1 Currents Inhibition in dorsal root ganglion neurons researchgate.netnih.govnih.gov
CGRP Expression Decreased in dorsal root ganglion neurons nih.govnih.gov

Studies in Infection Models

Bacterial Infection Models (e.g., E. coli, Staphylococcus aureus)

The host-protective actions of RvD3 have been investigated in models of bacterial infection. In a murine model of Escherichia coli peritonitis, endogenous RvD3 was identified in the self-resolving exudates, indicating its natural role in combating infection. researchgate.netnih.govnih.gov In a murine dorsal pouch model of Staphylococcus aureus skin infection, endogenous RvD4, a related resolvin, was identified, highlighting the role of this class of molecules in response to staphylococcal infections. researchgate.netnih.gov Furthermore, RvD2 has been shown to limit neutrophil infiltration and enhance phagocyte clearance of both E. coli and S. aureus. nih.gov Studies have also demonstrated that other resolvins, like RvD1, can enhance the efficacy of antibiotics such as ciprofloxacin (B1669076) in murine E. coli infections and vancomycin (B549263) in S. aureus skin infections. mdpi.com

Host Protective Actions During Infection

RvD3 demonstrates potent immunoresolvent actions that are protective to the host during an infection. nih.govnih.gov In the E. coli peritonitis model, administration of RvD3 at the peak of inflammation significantly reduced the resolution interval, meaning it hastened the return to a non-inflamed state. nih.govnih.gov This was accompanied by a reduction in pro-inflammatory cytokines and chemokines. nih.govnih.gov

A key mechanism of RvD3's protective effect is the enhancement of phagocyte functions. researchgate.netjci.org It increases the capacity of leukocytes to phagocytose, or engulf, bacteria like E. coli. researchgate.netnih.gov Specifically, RvD3 enhances macrophage efferocytosis (the clearance of apoptotic cells) and bacterial phagocytosis by human macrophages. nih.govnih.gov It also boosts neutrophil bacterial phagocytosis and the intracellular generation of reactive oxygen species (ROS), which are crucial for killing bacteria. nih.govnih.gov Furthermore, RvD3 has been shown to reduce the aggregation of platelets with neutrophils, a process that can contribute to inflammation. nih.govnih.gov

Table 2: Host Protective Actions of this compound in Bacterial Infection Models

Action Model Finding Reference
Reduces Resolution Interval E. coli peritonitis Shortened by ~4.5 hours nih.govnih.gov
Modulates Cytokines E. coli peritonitis Reduced pro-inflammatory cytokines and chemokines nih.govnih.gov
Enhances Phagocytosis E. coli peritonitis Increased leukocyte phagocytosis of E. coli researchgate.netnih.gov
Enhances Macrophage Function Human macrophages Increased efferocytosis and bacterial phagocytosis nih.govnih.gov
Enhances Neutrophil Function Human neutrophils Increased bacterial phagocytosis and ROS generation nih.govnih.gov
Reduces Platelet-Neutrophil Aggregation Human cells Reduced aggregation nih.govnih.gov

Exploration in Metabolic Disorder Models

Skeletal Muscle Insulin (B600854) Resistance in In Vitro and In Vivo Obesity Models

The role of RvD3 in metabolic disorders has been explored in the context of insulin resistance, a key feature of obesity and type 2 diabetes. nih.gov In both in vitro (C2C12 myocytes) and in vivo (high-fat diet-fed mice) models of obesity, RvD3 has been shown to alleviate skeletal muscle insulin resistance. nih.govresearchgate.netresearchgate.netdntb.gov.ua

Treatment with RvD3 improved insulin signaling in C2C12 myocytes. nih.gov A central mechanism for this effect is the attenuation of endoplasmic reticulum (ER) stress, a cellular stress response implicated in insulin resistance. nih.govresearchgate.netresearchgate.net RvD3 was found to ameliorate palmitate-induced ER stress markers in these muscle cells. nih.gov This action is mediated through the activation of AMP-activated protein kinase (AMPK) and subsequent autophagy signaling. nih.govresearchgate.netresearchgate.net The suppression of AMPK was shown to reverse the beneficial effects of RvD3. nih.gov

Hepatic Steatosis and Nonalcoholic Fatty Liver Disease (NAFLD) Research

In addition to its effects on skeletal muscle, RvD3 has been investigated for its potential to ameliorate hepatic steatosis (fatty liver), a hallmark of nonalcoholic fatty liver disease (NAFLD). nih.govresearchgate.netresearchgate.netdntb.gov.ua In mouse primary hepatocytes, RvD3 treatment reduced lipid accumulation and the production of proteins involved in fat synthesis. nih.gov

Similar to its action in skeletal muscle, RvD3 ameliorated palmitate-induced ER stress in hepatocytes. nih.gov This protective effect against hepatic steatosis is also dependent on the AMPK/autophagy signaling pathway. nih.govresearchgate.netresearchgate.net The findings from these preclinical models suggest that RvD3 could be a therapeutic candidate for addressing metabolic disorders like insulin resistance and NAFLD. nih.gov

Table 3: Effects of this compound in Metabolic Disorder Models

Condition Model Key Findings Reference
Skeletal Muscle Insulin Resistance C2C12 myocytes, HFD-fed mice Alleviated insulin resistance, improved insulin signaling, attenuated ER stress via AMPK/autophagy nih.govresearchgate.netresearchgate.netdntb.gov.ua
Hepatic Steatosis (NAFLD) Mouse primary hepatocytes, HFD-fed mice Reduced lipid accumulation, decreased lipogenic proteins, ameliorated ER stress via AMPK/autophagy nih.govresearchgate.netresearchgate.netdntb.gov.ua

Analgesic Research in Pre-clinical Pain Models

This compound (RvD3), a member of the specialized pro-resolving mediators (SPMs) derived from docosahexaenoic acid (DHA), has been investigated for its potential analgesic properties in various pre-clinical models of pain. These studies aim to elucidate the mechanisms by which RvD3 may modulate pain signaling pathways, offering potential avenues for novel pain management strategies.

Modulation of Acute Pain Responses

Pre-clinical research indicates that this compound modulates acute pain, particularly pain involving the transient receptor potential vanilloid 1 (TRPV1) channel, a key sensor for noxious heat and certain chemical irritants. In murine models, RvD3 has been shown to specifically attenuate acute pain behaviors induced by the TRPV1 agonist capsaicin. mdpi.commedchemexpress.com This analgesic effect is achieved without altering basal thermal and tactile perceptions under normal conditions, suggesting a targeted action on sensitized pain pathways rather than general sensory blockade. mdpi.com

The mechanism underlying this effect involves the direct modulation of sensory neurons. Studies using patch-clamp recordings on dissociated dorsal root ganglion (DRG) neurons have demonstrated that RvD3 inhibits capsaicin-induced TRPV1 currents. mdpi.commedchemexpress.com This inhibition is mediated through the activation of the N-formyl peptide receptor 2 (ALX/FPR2), a G-protein coupled receptor. mdpi.commedchemexpress.com When RvD3 is administered with a specific inhibitor for the ALX/FPR2 receptor, its ability to block TRPV1 currents is abolished, confirming the receptor's critical role in the analgesic action of RvD3. mdpi.com

Table 1: Pre-clinical Findings on this compound in Acute Pain Models

Model/System Key Findings Mechanism of Action References
Capsaicin-Induced Acute Pain (Mouse) Attenuated acute pain behaviors. Inhibition of TRPV1-positive neurons. mdpi.com, medchemexpress.com
Dissociated Dorsal Root Ganglion (DRG) Neurons (Mouse) Dose-dependently inhibited capsaicin-induced TRPV1 inward currents. Mediated via the ALX/FPR2 receptor. mdpi.com, medchemexpress.com
AITC-Induced Acute Pain (Mouse) Did not attenuate pain induced by the TRPA1-agonist AITC. Demonstrates specificity for TRPV1-dependent pathways over TRPA1. mdpi.com

Consideration in Post-Operative Pain Contexts

The role of this compound in post-operative pain presents a more complex picture compared to its effects on acute inflammatory pain. In a pre-clinical mouse model of post-operative pain induced by tibial bone fracture, the efficacy of several D-series resolvins was evaluated. doi.org While other resolvins, specifically RvD1 and RvD5, effectively reduced mechanical and cold allodynia when administered intrathecally two weeks after the surgery, RvD3 and RvD4 did not demonstrate significant analgesic effects in this context. doi.orgpnas.org

This finding suggests that the analgesic actions of D-series resolvins can be highly specific, with different members of the family exhibiting distinct efficacy profiles depending on the pain model and underlying pathology. While resolvins like RvD1 and RvE1 have shown promise in other post-operative pain models, such as those involving paw incision or skin-muscle retraction, the current evidence indicates that RvD3 may not be a primary candidate for managing pain specifically associated with bone fracture recovery. doi.orgnih.gov

Table 2: Efficacy of D-Series Resolvins in a Post-Operative Bone Fracture Pain Model

Compound Effect on Mechanical & Cold Allodynia Reference
Resolvin D1 (RvD1) Effective reduction doi.org
This compound (RvD3) No significant effect doi.org
Resolvin D4 (RvD4) No significant effect doi.org
Resolvin D5 (RvD5) Effective reduction doi.org

Role in Tissue Homeostasis and Repair Mechanisms

This compound is an integral component of the resolution phase of inflammation, playing an active role in the return to tissue homeostasis and promoting repair following injury or infection.

General Contributions to Catabasis and Tissue Recovery

This compound actively promotes catabasis, the process that marks the downturn and resolution of inflammation. nih.govebi.ac.uk Its appearance is noted to be late in the resolution phase of self-limited inflammatory events, suggesting a role in the final stages of restoring tissue balance. nih.gov A primary mechanism through which RvD3 contributes to tissue recovery is by stimulating the clearance of apoptotic cells and cellular debris by macrophages, a process known as efferocytosis. nih.govebi.ac.uk Both RvD3 and its aspirin-triggered epimer, AT-RvD3, have been shown to enhance macrophage phagocytosis. nih.govebi.ac.uk

By promoting the efficient removal of dead cells and inhibiting the further infiltration of neutrophils, RvD3 helps to create a pro-resolving microenvironment that is conducive to tissue repair and regeneration. nih.govresearchgate.net This activity is crucial, as a failure to engage these pro-resolving pathways can lead to persistent chronic inflammation. doi.org Furthermore, RvD3 can induce its pro-resolving activities by regulating immune cell activation and inhibiting the NF-κB pathway, which is central to the production of pro-inflammatory mediators. mdpi.comebi.ac.uk

Specific Mechanisms in Organ Protection (e.g., epithelial protection)

This compound and its more stable epimer, AT-RvD3, have demonstrated significant protective effects on injured epithelia, particularly in models of acute lung injury (ALI). nih.govebi.ac.uknih.gov In murine models of acid-initiated lung injury, endogenous levels of RvD3 increase significantly 24 to 72 hours post-injury. nih.govebi.ac.uk

Administration of AT-RvD3 after the initial injury has been shown to afford substantial tissue protection. nih.gov It reduces key histopathological features of lung injury, including alveolar wall thickening, edema, and leukocyte infiltration. ebi.ac.uknih.gov The reduction in edema is linked to several mechanisms, including the increased expression of the epithelial sodium channel γ, which is involved in fluid clearance from the alveolar space. nih.gov

Furthermore, AT-RvD3 actively promotes the restoration of the epithelial barrier. It leads to increased proliferation of lung epithelial cells and elevates the levels of keratinocyte growth factor, a potent mitogen for epithelial cells that aids in re-epithelialization. nih.govnih.gov These actions collectively demonstrate that RvD3 plays a direct role in protecting mucosal surfaces and accelerating the restoration of epithelial barrier function following injury. nih.govnih.gov

Table 3: Organ Protective Actions of this compound (and AT-RvD3) in Pre-clinical Models

Model Key Protective Effects Underlying Mechanisms References
Acid-Induced Acute Lung Injury (Mouse) Reduced alveolar wall thickening, edema, and leukocyte infiltration. Inhibition of NF-κB activation. ebi.ac.uk, nih.gov, frontiersin.org
Accelerated restoration of epithelial barrier and function. Increased epithelial cell proliferation; Increased keratinocyte growth factor (KGF) production. nih.gov, nih.gov
Cutaneous Wounding Promoted re-epithelialization. Stimulation of reparative responses. nih.gov

Advanced Research Methodologies for Resolvin D3 Studies

Lipid Mediator Metabololipidomics for Quantitative Analysis

Metabololipidomics, a specialized branch of metabolomics focused on lipids, provides the foundation for identifying and quantifying lipid mediators like RvD3 from complex biological systems. This approach has been instrumental in defining the temporal and spatial presence of RvD3 during the resolution phase of inflammation. nih.govebi.ac.uk Temporal metabololipidomics of self-limited resolving inflammatory exudates revealed that RvD3 appears with a distinct timeframe, peaking late in the resolution phase, distinguishing it from other D-series resolvins. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical platform for the sensitive and specific profiling of RvD3. harvard.edu This technique allows for the separation of RvD3 from other structurally similar lipid mediators, followed by its specific detection and quantification based on its unique mass-to-charge ratio and fragmentation pattern. harvard.edunih.gov The identification of endogenous RvD3 is rigorously confirmed by matching its chromatographic retention time and its tandem mass (MS/MS) spectrum with those of a stereochemically pure synthetic standard. nih.govnih.gov Deuterated internal standards, such as d5-RvD2 or d5-RvD3, are often added to samples before processing to ensure accurate quantification and to account for sample recovery during extraction. nih.govbiorxiv.org

The criteria for identification using LC-MS/MS-based lipidomics are stringent and typically include:

Matching liquid chromatography retention time with an authentic reference standard.

Matching the ultraviolet (UV) chromophore, if applicable.

Matching at least six characteristic diagnostic ions in the tandem mass spectrum. nih.gov

Application in Biological Samples (e.g., Exudates, Tissue Homogenates, Cell Cultures)

LC-MS/MS-based metabololipidomics has been successfully applied to detect and quantify RvD3 in a wide array of biological samples, demonstrating its production and relevance in various physiological and pathological contexts.

Exudates: RvD3 was initially identified in resolving inflammatory exudates from murine models of peritonitis. nih.govcaymanchem.com Endogenous RvD3 has also been identified in self-resolving exudates during active E. coli infection. nih.govresearchgate.net

Tissue Homogenates: Researchers have quantified RvD3 in different tissues. For instance, endogenous RvD3 was found in uninjured murine lungs, with its levels significantly increasing after hydrochloric acid-initiated injury. ebi.ac.uknih.gov It has also been profiled in murine arthritic joints, where its levels were found to be dysregulated. nih.govebi.ac.uk Furthermore, studies have quantified RvD3 in adipose tissue, revealing how its biosynthesis can be affected by diet. biorxiv.org

Cell Cultures: The biosynthesis of RvD3 has been studied in various cell culture models. Human leukocytes, including polymorphonuclear neutrophils (PMNs) and macrophages, are capable of producing RvD3. pnas.orgahajournals.org Studies have shown that human M2 macrophages and neutrophils can convert a 4S,5S-epoxy-resolvin intermediate into Resolvin D4 and Resolvin D3, respectively. pnas.org Cell cultures of Atlantic salmon head kidney cells have also been used to study the induced production of D-series resolvins. mdpi.com

Below is a table summarizing findings on RvD3 quantification in different biological samples.

Biological SampleModel SystemKey FindingReference
Inflammatory ExudatesMurine Peritonitis (Zymosan-induced)RvD3 appears late in the resolution phase, distinct from other D-series resolvins. nih.gov
Lung TissueMurine Acute Lung InjuryEndogenous RvD3 levels increase significantly 24 to 72 hours after injury. ebi.ac.uknih.gov
Joint TissueMurine Inflammatory ArthritisRvD3 is present in self-resolving arthritic joints. nih.govebi.ac.uk
Human SerumRheumatoid Arthritis Patients vs. Healthy ControlsLower levels of RvD3 were found in the serum of RA patients compared to healthy individuals. nih.gov
Cell CultureHuman Neutrophils and M2 MacrophagesHuman neutrophils selectively convert a 4S,5S-epoxy-resolvin intermediate to RvD3. pnas.org
Cell CultureAtlantic Salmon Head Kidney CellsCells exposed to DHA produced RvD3, with levels measured over a 24-hour period. mdpi.com

Synthetic Organic Chemistry Approaches

Synthetic organic chemistry has been indispensable for advancing RvD3 research. It provides the chemically pure compounds necessary for biological testing and for confirming the structure of the endogenously produced mediator.

Stereocontrolled Total Synthesis of this compound and its Epimers

The complete stereochemistry of RvD3 (4S,11R,17S-trihydroxydocosa-5Z,7E,9E,13Z,15E,19Z-hexaenoic acid) and its aspirin-triggered 17R-epimer (AT-RvD3) was unequivocally established through stereocontrolled total organic synthesis. nih.govnih.gov These syntheses are designed to be highly stereocontrolled, often employing a convergent strategy that relies on enantiomerically pure starting materials to ensure the precise three-dimensional arrangement of the hydroxyl groups and the geometry of the double bonds. ebi.ac.uknih.gov The synthetic materials are then used as authentic standards to match against biologically derived RvD3, confirming its structure. nih.govebi.ac.uk Several synthetic routes have been reported, providing access to these potent anti-inflammatory and pro-resolving lipid mediators. nih.govebi.ac.uk

Development of Novel Resolvin Analogs and Hybrids

Synthetic strategies have also been adapted to create novel analogs and hybrids of resolvins, which are valuable tools for structure-activity relationship studies. A modular and convergent synthetic approach, for example, has been developed using Hiyama–Denmark coupling of cyclic alkenylsiloxanes. acs.orgnih.gov This method allows for the connection of different molecular fragments, enabling the synthesis of not only RvD3 but also novel resolvin hybrids. acs.orgacs.org By mixing components from different resolvin synthesis pathways, researchers can create unnatural analogs to explore how changes in chain length, stereochemistry, or functional groups affect biological activity. acs.orgresearchgate.net These synthetic endeavors open avenues for developing more stable or potent mimetics with potential therapeutic applications. ebi.ac.uk

In Vitro Cellular Research Models

In vitro cellular assays are fundamental for elucidating the specific biological actions of RvD3 at the cellular level. The availability of synthetically pure RvD3 has enabled a range of studies using isolated primary human cells and cell lines. nih.gov

Key findings from in vitro models include:

Leukocyte-Directed Actions: RvD3 demonstrates potent leukocyte-directed actions. It effectively blocks human neutrophil transmigration, a key event in the initiation of inflammation. nih.govebi.ac.uk

Enhancement of Phagocytosis and Efferocytosis: RvD3 enhances the phagocytic ability of macrophages to engulf apoptotic neutrophils (a process known as efferocytosis) and bacteria. nih.govmdpi.com For example, RvD3 at picomolar to nanomolar concentrations was shown to enhance human macrophage efferocytosis and bacterial phagocytosis. nih.gov

Regulation of Inflammatory Pathways: In models of lung injury, RvD3 and its aspirin-triggered epimer were found to inhibit the activation of the transcription factor NF-κB in lung epithelial cells, a key regulator of inflammation. nih.govmedchemexpress.com

Modulation of Eicosanoid Production: RvD3 can regulate the production of other lipid mediators. In human neutrophils stimulated with platelets, RvD3 was shown to reduce the production of pro-inflammatory eicosanoids such as Leukotriene B4 (LTB₄) and Prostaglandin (B15479496) D2 (PGD₂). nih.gov

The table below summarizes some of the key in vitro research findings for this compound.

Cellular ModelAssayKey FindingReference
Human Polymorphonuclear Neutrophils (PMNs)Transmigration AssayRvD3 and AT-RvD3 potently block human neutrophil transmigration. nih.govebi.ac.uk
Human MacrophagesPhagocytosis/Efferocytosis AssayRvD3 and AT-RvD3 enhance macrophage phagocytosis of apoptotic PMNs. nih.govebi.ac.uk
Human MacrophagesBacterial Phagocytosis AssayRvD3 (pM-nM concentrations) enhanced human macrophage phagocytosis of E. coli. nih.gov
A549 Lung Epithelial CellsNF-κB Reporter AssayRvD3 (10 nM) significantly inhibited TNF-α-induced NF-κB activation. nih.govmedchemexpress.com
Human PMNs + PlateletsEicosanoid Production (LC-MS/MS)RvD3 (10 nM) reduced the production of LTB₄ and PGD₂. nih.gov

Primary Cell Culture Systems

Primary cells, which are isolated directly from tissues, provide a more physiologically relevant model compared to immortalized cell lines. researchgate.net They are crucial for understanding how RvD3 interacts with specific cell types involved in inflammation and its resolution.

Macrophages and Neutrophils: These phagocytic cells are central to the inflammatory response and its resolution. Studies have demonstrated that human neutrophils (polymorphonuclear neutrophils, or PMNs) and M2 macrophages can biosynthesize RvD3 from its precursor, 4S,5S-epoxy-resolvin. nih.gov In functional assays, RvD3 enhances the capacity of macrophages to clear cellular debris and bacteria. core.ac.uk For instance, in murine models of E. coli infection, RvD3 administration increases macrophage efferocytosis (the clearance of apoptotic neutrophils). core.ac.uktargetmol.com Furthermore, RvD3 has been shown to reduce platelet-leukocyte aggregates in human whole blood, a key process in inflammation. core.ac.uk

Hepatocytes: Primary hepatocytes are used to model liver-specific metabolic processes and diseases. Research using mouse primary hepatocytes has shown that RvD3 treatment can reduce palmitate-induced lipid accumulation and decrease the production of lipogenic proteins. nih.gov This effect is linked to the attenuation of endoplasmic reticulum (ER) stress. nih.gov

Myocytes: Muscle cells are key to understanding metabolic and inflammatory conditions. In C2C12 myocytes, a well-established cell line for studying muscle biology, RvD3 improves insulin (B600854) signaling. nih.gov It also mitigates palmitate-induced ER stress in these cells, an effect associated with the activation of AMPK and autophagy pathways. nih.gov

Dorsal Root Ganglion (DRG) Neurons: To study the role of RvD3 in pain and sensory signaling, researchers use dissociated DRG neurons from mice and humans. nih.govnih.gov These primary cultures allow for direct assessment of neuronal activity. Studies have shown that RvD3 can inhibit capsaicin-induced currents in these neurons, indicating a modulatory effect on the TRPV1 channel, which is a key player in pain and itch sensation. nih.govnih.gov This action is mediated through the ALX/FPR2 receptor. nih.gov

Primary Cell TypeOrganismKey Research Application for this compoundObserved Effect of this compoundReference
Macrophages (M2)HumanBiosynthesis studiesBiosynthesizes RvD4 from 4S,5S-epoxy-resolvin intermediate. nih.gov
Neutrophils (PMNs)HumanBiosynthesis and inflammation studiesBiosynthesizes RvD3 and RvD4 from 4S,5S-epoxy-resolvin; reduces platelet-leukocyte aggregation. nih.govcore.ac.uk
HepatocytesMouseHepatic steatosis modelsReduces lipid accumulation and ameliorates endoplasmic reticulum stress. nih.gov
Myocytes (C2C12)MouseInsulin resistance modelsImproves insulin signaling and attenuates endoplasmic reticulum stress via AMPK/autophagy. nih.gov
DRG NeuronsMouse, HumanPain and sensory signalingInhibits capsaicin-induced TRPV1 currents and reduces CGRP expression. nih.govnih.gov

In Vivo Animal Model Techniques

Animal models are indispensable for understanding the integrated physiological effects of RvD3 in a whole-organism context, particularly in complex processes like inflammation, infection, and disease progression.

Murine Models for Inflammatory and Infectious Diseases

Mice are widely used due to their genetic tractability and well-characterized immune system. Several models are employed to test the efficacy of RvD3:

Psoriasis Model: Topical application of imiquimod (B1671794) (IMQ) on mouse skin induces inflammatory lesions that closely mimic human psoriasis. nih.govlnhlifesciences.org In this model, systemic administration of RvD3 was shown to significantly prevent the development of skin inflammation and associated chronic itch. nih.govlnhlifesciences.org

Peritonitis Models: Injection of zymosan or E. coli into the peritoneal cavity of mice induces a robust and self-resolving inflammatory response characterized by neutrophil influx. core.ac.ukthermofisher.com The administration of RvD3 in these models accelerates the resolution of inflammation, reducing the number of neutrophils in the exudate and shortening the time it takes for inflammation to resolve. core.ac.uk

Arthritis Model: Murine models of inflammatory arthritis are used to study joint inflammation and pain. thermofisher.com In these models, levels of endogenous RvD3 were found to be reduced. thermofisher.com Exogenous administration of RvD3 reduced leukocyte infiltration into the joints, decreased local levels of pro-inflammatory eicosanoids, and alleviated clinical signs of arthritis. thermofisher.com

Flow Cytometry for Leukocyte Analysis

Flow cytometry is a powerful technique used to identify, quantify, and characterize cell populations within a mixed sample, such as inflammatory exudate or blood. In RvD3 research, it is used to analyze leukocyte dynamics during inflammation and resolution.

Leukocyte Identification: Specific cell types are identified using fluorescently labeled antibodies against cell surface markers. For example, in peritoneal exudates from mice with peritonitis, neutrophils (PMNs) are identified as cells positive for both CD11b and Ly6G (CD11b+Ly6G+). core.ac.uktargetmol.com

Functional Analysis: The technique can also assess cellular functions. For instance, flow cytometry has been used to measure the increase in macrophage efferocytosis and the phagocytosis of E. coli by leukocytes following RvD3 treatment in vivo. core.ac.uk It can also quantify the activation status of leukocytes by measuring the expression of activation markers like CD11b on neutrophils and monocytes. mdpi.com

TechniqueModel/SystemApplication in this compound ResearchKey FindingsReference
Murine Psoriasis Model (Imiquimod)In Vivo (Mouse)Evaluate therapeutic effects on skin inflammation and itch.RvD3 prevents development of psoriasiform skin inflammation and chronic itch. nih.gov
Murine Peritonitis Model (E. coli)In Vivo (Mouse)Assess pro-resolving and antimicrobial actions.RvD3 accelerates resolution by increasing macrophage efferocytosis and bacterial phagocytosis. core.ac.uk
Flow CytometryIn Vivo (Mouse Exudates)Quantify and characterize leukocyte populations (e.g., PMNs as CD11b+Ly6G+).RvD3 reduces PMN numbers at the site of inflammation. core.ac.uktargetmol.com

Electrophysiological Assessments

To investigate the direct effects of RvD3 on the electrical properties of excitable cells like neurons, electrophysiological techniques are employed.

Patch-Clamp Recordings: This technique allows for the measurement of ion currents across the cell membrane of a single cell. In studies on RvD3, whole-cell patch-clamp recordings are performed on cultured mouse DRG neurons. nih.govlnhlifesciences.org This method was used to demonstrate that RvD3 dose-dependently inhibits the inward currents induced by capsaicin, the pungent component of chili peppers that activates the TRPV1 ion channel. nih.gov These findings provide direct evidence that RvD3 modulates the activity of nociceptive neurons. nih.gov

Molecular Biology Techniques

Molecular biology techniques are essential for probing the specific pathways and gene products that mediate the effects of RvD3.

siRNA Knockdown: Small interfering RNA (siRNA) is a tool used to temporarily silence the expression of a specific gene. researchgate.net This technique has been pivotal in confirming the mechanisms of RvD3 in vivo. For example, to investigate the role of calcitonin gene-related peptide (CGRP) in a mouse model of psoriasis, siRNA targeting CGRP was delivered intrathecally. nih.govlnhlifesciences.org The resulting knockdown of CGRP in the DRG was sufficient to prevent both skin inflammation and itch, an effect similar to that observed with RvD3 administration. nih.gov This demonstrated that CGRP is a key downstream mediator of RvD3's therapeutic effects in this model. Similarly, siRNA has been used to knock down the Trpv1 and Alx/Fpr2 receptors in DRG neurons, which abolished the anti-pruritic effects of RvD3, confirming that its action is dependent on this receptor and ion channel. lnhlifesciences.org

Genomic and Proteomic Analyses

Genomic and proteomic analyses represent a cornerstone in understanding the molecular mechanisms underpinning the bioactions of this compound (RvD3). These advanced methodologies allow researchers to move beyond phenomenological observations to a detailed, systems-level comprehension of how RvD3 modulates cellular functions, particularly in the context of inflammation and its resolution. By examining the complete set of genes (genome) and proteins (proteome), investigators can identify the specific signaling pathways, transcription factors, and effector molecules that are regulated by RvD3. This integrated multi-omics approach is crucial for elucidating the compound's role in health and disease, identifying biomarkers of its activity, and discovering novel therapeutic targets. somalogic.comnautilus.bio

Proteogenomics, the integration of proteomic and genomic data, offers a comprehensive view of biological systems and the impact of molecules like RvD3. somalogic.com While the genome provides a relatively static blueprint, the proteome is dynamic and provides a real-time snapshot of cellular health and function. nautilus.bio Analyzing changes at both the mRNA and protein level is critical, as studies have shown that the correlation between mRNA and protein expression levels can be variable, highlighting the importance of post-transcriptional regulatory mechanisms in cellular responses. nih.gov Methodologies such as DNA microarrays, next-generation sequencing (NGS) for transcriptomics, and various mass spectrometry-based techniques for proteomics are employed to achieve this detailed molecular profiling. nih.govunipa.it

Transcriptional Expression Profiling (e.g., Cytokine Genes)

Transcriptional expression profiling is a powerful technique used to investigate how RvD3 modulates the expression of genes, particularly those involved in the inflammatory response, such as cytokines and their receptors. This is often achieved using methods like quantitative reverse transcription PCR (qRT-PCR) for targeted gene analysis or broader approaches like RNA-sequencing (RNA-Seq) and microarray analysis for a transcriptome-wide view. unipa.itresearchgate.net These studies typically involve treating cells or tissues with an inflammatory stimulus, such as lipopolysaccharide (LPS), and then assessing the ability of RvD3 to alter the resulting gene expression patterns.

Research has consistently shown that RvD3 exerts potent anti-inflammatory effects by transcriptionally regulating key cytokine genes. For instance, in LPS-stimulated RAW 264.7 macrophages, RvD3 treatment has been shown to restore the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) while simultaneously suppressing the transcription of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com Similarly, studies on peripheral blood mononuclear cells (PBMCs) from patients with Alzheimer's disease have demonstrated that related resolvins can reverse the upregulation of inflammatory genes such as IL1RN, ITGB2, and those associated with the NF-κB pathway. upenn.edu

Further detailed transcriptomic analyses have revealed that specialized pro-resolving mediators can significantly downregulate a broad spectrum of pro-inflammatory genes targeted by the nuclear factor kappa B (NF-κB) transcription factor. nih.gov In preclinical models of psoriasis, RvD3 administration led to a decreased expression of calcitonin gene-related peptide (CGRP) in dorsal root ganglion neurons, indicating a role in neuro-immune modulation. nih.gov The influence of D-series resolvins extends to their own receptor systems; for example, the expression of GPR32, a receptor for RvD3, can be significantly modulated during the resolution of inflammation in conditions like periodontitis. frontiersin.org These findings underscore the utility of transcriptional profiling in mapping the precise molecular circuits controlled by RvD3 to orchestrate the resolution of inflammation.

Table 1: Effect of this compound on Gene Expression of Inflammatory Markers in RAW 264.7 Macrophages

MarkerMarker TypeConditionEffect of this compound TreatmentReference
IL-6Pro-inflammatory CytokineLPS-StimulatedDownregulation mdpi.com
TNF-αPro-inflammatory CytokineLPS-StimulatedDownregulation mdpi.com
IL-10Anti-inflammatory CytokineLPS-StimulatedUpregulation (Restoration) mdpi.com
iNOS (Inducible Nitric Oxide Synthase)Pro-inflammatory Enzyme (M1 Marker)LPS-StimulatedDownregulation researchgate.net
Arg-1 (Arginase-1)Anti-inflammatory Enzyme (M2 Marker)LPS-StimulatedUpregulation researchgate.net

Protein Expression and Release Quantification

Quantifying the expression and release of proteins is essential to confirm that the transcriptional changes observed translate into functional outcomes. A variety of advanced techniques are utilized for this purpose, including Western blotting, enzyme-linked immunosorbent assays (ELISA), immunofluorescence microscopy, and high-throughput proteomic methods like multiplex cytokine arrays and mass spectrometry. nih.govunipa.itnih.gov These methods allow for the precise measurement of changes in the levels of specific proteins, such as cytokines, chemokines, and cellular markers, in cell lysates or supernatants.

Studies employing these techniques have provided robust evidence for the pro-resolving actions of RvD3 at the protein level. In a spinal cord injury model, immunofluorescence analysis of macrophage cell lines treated with RvD3 demonstrated a significant decrease in the expression of the pro-inflammatory M1 macrophage marker CD-68 and an increase in the anti-inflammatory M2 marker Arginase-1 (Arg-1). researchgate.net This indicates that RvD3 can promote a switch in macrophage phenotype from a pro-inflammatory to a pro-resolving state. researchgate.net

Multiplex protein analysis has been instrumental in defining the broad-spectrum effects of RvD3. For example, in a mouse model of zymosan-induced peritonitis, the administration of RvD3 led to a marked reduction in a range of pro-inflammatory proteins, including cytokines and chemokines, within the inflammatory exudate. nih.gov The levels of these proteins were assessed using a proteome profiler array, which allows for the simultaneous quantification of dozens of proteins from a single sample. nih.gov Furthermore, research has shown that RvD3 can modulate the protein expression of key enzymes involved in signaling pathways, such as Phospholipase D (PLD), in human macrophages. biorxiv.org In preclinical psoriasis models, RvD3 not only reduced the gene expression but also inhibited the release of the neuropeptide CGRP from human dorsal root ganglion neurons, demonstrating a direct impact on protein secretion. nih.gov

Table 2: Quantitative Analysis of Protein Expression Changes Induced by this compound in RAW 264.7 Cells

Protein MarkerCellular Function/PhenotypeMeasurement MethodObserved Effect of RvD3Reference
IL-6Pro-inflammatory CytokineImmunofluorescence QuantificationDecreased expression in LPS-stimulated cells researchgate.net
IL-10Anti-inflammatory CytokineImmunofluorescence QuantificationIncreased expression in LPS-stimulated cells researchgate.net
Arg-1 (Arginase-1)M2 Macrophage MarkerImmunofluorescence QuantificationIncreased expression researchgate.net
CD-68M1 Macrophage MarkerImmunofluorescence QuantificationDecreased expression researchgate.net
iNOS (Inducible Nitric Oxide Synthase)M1 Macrophage MarkerImmunofluorescence QuantificationDecreased expression researchgate.net
NT-3 (Neurotrophin-3)M2 Marker/NeuroprotectionImmunofluorescence QuantificationIncreased expression researchgate.net

Future Directions and Conceptual Advances in Resolvin D3 Research

Elucidating Further Specificity in Receptor Signaling Pathways

Resolvin D3 exerts its potent pro-resolving effects by engaging with specific G protein-coupled receptors (GPCRs), initiating intracellular signaling cascades that orchestrate the resolution of inflammation. Initial research has identified two primary receptors for RvD3: GPR32 (also known as DRV1) and ALX/FPR2 (formyl peptide receptor 2). biorxiv.orgfrontiersin.org The activation of these receptors by RvD3 is not a uniform event but is highly dependent on the cell type and the specific pathological context, leading to distinct downstream effects.

In human and mouse immune cells, RvD3 binding to these receptors triggers a variety of pro-resolving actions. For example, in macrophages, RvD3 signaling via GPR32 can enhance phagocytosis, a critical process for clearing apoptotic cells and debris from the site of inflammation. frontiersin.org In dorsal root ganglion neurons, RvD3 acts on the ALX/FPR2 receptor to inhibit the activity of the transient receptor potential vanilloid 1 (TRPV1) ion channel, a key player in pain and itch sensation. nih.govnih.govthno.org

The downstream signaling pathways are complex and involve the modulation of key inflammatory transcription factors and kinases. A primary mechanism is the inhibition of the NF-κB pathway, a central regulator of pro-inflammatory gene expression. frontiersin.orgmdpi.com AT-RvD3, the aspirin-triggered epimer of RvD3, has been shown to reduce the phosphorylation of NF-κB. frontiersin.org This is achieved, in part, by upregulating the expression of NF-κB inhibitory proteins such as A20 and Single Ig IL-1R-related molecule (SIGIRR). researchgate.netnih.govnih.gov Furthermore, RvD3 signaling can modulate the activity of mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK, which are critical for inflammatory responses. frontiersin.org

Future research is focused on dissecting the nuanced specificity of these interactions. Key questions include understanding how RvD3 exhibits biased agonism at its receptors, leading to different signaling outcomes in different cells. Elucidating the complete map of downstream effectors beyond NF-κB and MAPKs and identifying potential receptor crosstalk will be crucial for a comprehensive understanding of RvD3's mechanism of action and for designing targeted pro-resolution therapies.

Table 1: this compound Receptor Signaling and Downstream Effects This table summarizes the known receptors for this compound and the subsequent signaling events in various cell types.

Receptor Cell Type Downstream Signaling Pathway/Effect Research Context
GPR32 (DRV1) Macrophages, T-cells Enhances phagocytosis; Promotes M2 macrophage polarization; Regulates adaptive immunity (inhibits Th1/Th17). frontiersin.org Inflammation, Cardiovascular Disease
ALX/FPR2 Neurons (Dorsal Root Ganglion) Inhibits TRPV1 channel activity via Gαi-coupled signaling; Reduces CGRP release. nih.govnih.govthno.orgdovepress.com Psoriasis, Pain
ALX/FPR2 Epithelial Cells, Leukocytes Inhibits NF-κB activation; Upregulates A20 and SIGIRR. researchgate.netnih.gov Bacterial Pneumonia, Lung Injury

| ALX/FPR2 / GPR32 | Leukocytes, Endothelial Cells | Reduces leukocyte transmigration; Inhibits pro-inflammatory cytokine expression (e.g., IL-6); Modulates MAPK pathways. frontiersin.orgmdpi.com | Peritonitis, Arthritis |

Investigating Novel Functions in Emerging Disease Areas

The potent immunoresolvent functions of RvD3 have prompted investigations into its therapeutic potential across a spectrum of diseases characterized by unresolved inflammation. Research has expanded from general models of inflammation to specific and complex human pathologies, revealing novel roles for RvD3.

In the context of psoriasis , a chronic inflammatory skin disease, RvD3 has shown remarkable efficacy in preclinical models. It not only reduces skin inflammation but also alleviates the associated itch (pruritus). biorxiv.orgnih.gov Mechanistically, RvD3 targets sensory neurons to inhibit TRPV1 activity and reduce the expression of calcitonin gene-related peptide (CGRP), a neuropeptide involved in both inflammation and itch signaling. nih.govnih.govdovepress.com

In rheumatoid arthritis , studies have found that endogenous levels of RvD3 are diminished in patients and in animal models with delayed-resolving arthritis. nih.govaai.orgnih.govaai.org The administration of RvD3 in murine arthritis models significantly reduces joint swelling, leukocyte infiltration, and the levels of pro-inflammatory eicosanoids like leukotriene B4 (LTB₄) and prostaglandin (B15479496) E2 (PGE₂). nih.govaai.org

The role of RvD3 in neuroinflammation and pain is another rapidly emerging area. In models of spinal cord injury, RvD3 promotes neurological functional recovery, reduces pain hypersensitivity, and limits secondary injury by decreasing gliosis and the expression of inflammatory cytokines such as TNF-α and IL-1β. nih.govresearchgate.net Its analgesic effects extend to various neuropathic and inflammatory pain models, where it dampens neuronal sensitization. mdpi.comnih.gov

Furthermore, RvD3 demonstrates significant host-protective functions during infections . In models of bacterial peritonitis and pneumonia, RvD3 enhances the clearance of pathogens by phagocytes, reduces the burden of pro-inflammatory cytokines, and accelerates the return to homeostasis, a process termed infectious resolution. nih.govresearchgate.netnih.gov

Table 2: Research Findings on this compound in Emerging Disease Models This table details the observed effects of this compound in various preclinical disease models.

Disease Area Preclinical Model Key Findings
Psoriasis Imiquimod-induced psoriasiform dermatitis (mouse) Reduces skin inflammation, immune cell infiltration, and chronic itch; Inhibits TRPV1 and CGRP in sensory neurons. biorxiv.orgnih.govnih.gov
Arthritis K/BxN serum-transfer arthritis (mouse) Reduces clinical scores and paw edema; Decreases joint leukocyte numbers and levels of LTB₄ and PGE₂. nih.govaai.orgaai.org
Spinal Cord Injury Compression injury (mouse) Improves locomotor recovery; Reduces thermal hyperalgesia, gliosis, and expression of TNF-α, IL-6, and IL-1β. nih.gov
Bacterial Infection E. coli peritonitis (mouse) Shortens resolution interval; Enhances phagocytosis of bacteria by leukocytes; Reduces pro-inflammatory cytokines. nih.gov

| Neuropathic Pain | Nerve injury models | Attenuates mechanical and thermal hypersensitivity; Regulates glial activation and inflammatory mediators in the spinal cord. researchgate.netnih.gov |

Exploring the Interplay of this compound with Other Specialized Pro-Resolving Mediators

The resolution of inflammation is not orchestrated by a single molecule but by a complex, temporally regulated network of SPMs, including resolvins, lipoxins, protectins, and maresins. nih.govaai.org A key future direction is to understand how RvD3 functions within this network. Evidence suggests that these mediators work in a coordinated and sometimes synergistic fashion.

During the course of self-resolving inflammation, different families of SPMs are biosynthesized in distinct but overlapping time frames. acs.org For example, in a model of sterile lung injury, maresins appear early, followed later by RvD1 and RvD3, suggesting a sequential and complementary action. jci.org In models of bacterial pneumonia, RvD3 is produced alongside RvD1, RvD2, and the aspirin-triggered lipoxin 15-epi-LXA₄. nih.gov These co-produced mediators can target similar pathways; for instance, RvD1 and RvD3 have been shown to have an additive inhibitory effect with 15-epi-LXA₄ on NF-κB phosphorylation, indicating cooperative action.

Moreover, there is evidence for feed-forward mechanisms where one SPM can stimulate the production of another. For example, RvE1 signaling through its receptor ERV1 can promote the biosynthesis of LXA₄. jci.org It is plausible that similar cross-talk exists for RvD3, where it might amplify the resolution process by inducing the production of other SPMs. Investigating these interactions—whether they are synergistic, additive, or even antagonistic in certain contexts—is critical for a holistic understanding of the resolution process and for developing combination therapies that leverage the full power of the endogenous resolution program.

Developing Advanced Research Tools for this compound Studies

Advances in our understanding of RvD3 have been intrinsically linked to the development of sophisticated analytical and chemical tools. Future progress will similarly depend on continued innovation in this area.

Metabololipidomics has been the cornerstone of SPM research. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the sensitive and specific identification and quantification of RvD3 and dozens of other lipid mediators from complex biological samples. nih.govaai.orgresearchgate.net Continued improvements in the sensitivity and throughput of these platforms will enable the mapping of complete resolution metabolomes in smaller samples and at the single-cell level.

Total Organic Synthesis has been indispensable. The stereocontrolled synthesis of RvD3 and its 17R-epimer, AT-RvD3, provided the pure, structurally confirmed molecules necessary to validate their endogenous presence and definitively establish their biological functions. nih.govacs.orgacs.org These synthetic routes are crucial for producing the quantities of RvD3 needed for extensive preclinical testing.

Looking forward, a major challenge is the inherent instability and short half-life of native resolvins in vivo. This has spurred the development of Metabolically Stable Analogs . ahajournals.orgnih.gov By modifying the chemical structure to resist rapid enzymatic inactivation, researchers aim to create more robust molecules for therapeutic development, which could have a longer duration of action. mdpi.comresearchgate.net

Other advanced tools, such as cell-specific receptor knockdown using siRNA and the use of receptor-deficient animal models , have been instrumental in dissecting the specific signaling pathways of RvD3. biorxiv.orgfrontiersin.org The development of novel biosensors or imaging probes capable of tracking RvD3 in real-time within living tissues would represent a significant leap forward, allowing for a dynamic view of its role during the resolution of inflammation.

Q & A

Q. What methodologies are recommended for quantifying Resolvin D3 in biological samples, and how do their sensitivity and specificity compare?

  • Methodological Answer : this compound (RvD3) is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity (detection limits ~pg/mL) and ability to distinguish structural isomers. Sample preparation involves solid-phase extraction to isolate lipid mediators, followed by derivatization to enhance ionization efficiency. Validation should include spike-and-recovery experiments in biological matrices (e.g., plasma, tissue homogenates) to account for matrix effects . Comparative studies show enzyme-linked immunosorbent assays (ELISA) have lower specificity due to cross-reactivity with other resolvins, making LC-MS/MS the gold standard .

Q. How does the structural configuration of this compound influence its receptor binding and anti-inflammatory activity?

  • Methodological Answer : RvD3’s bioactivity is linked to its hydroxyl groups at positions 4 and 17, which facilitate interactions with G-protein-coupled receptors (e.g., ALX/FPR2) and nuclear receptors (e.g., RORα). Structural analysis via nuclear magnetic resonance (NMR) and molecular docking simulations can map binding affinities. Functional assays (e.g., leukocyte chemotaxis inhibition in zebrafish larvae) validate receptor-specific effects. Comparative studies with RvD1 (carboxyl-terminated) highlight RvD3’s unique preference for hydroxyl-dependent signaling pathways .

Advanced Research Questions

Q. What experimental strategies address contradictory findings in this compound’s efficacy across different inflammation models?

  • Methodological Answer : Contradictions often arise from variability in model systems (e.g., murine vs. human macrophages) or dosing protocols. To resolve this:
  • Standardize Models : Use genetically identical animal strains and primary cell lines with controlled inflammatory triggers (e.g., LPS concentration).
  • Dose-Response Curves : Establish pharmacokinetic/pharmacodynamic (PK/PD) profiles using isotopic tracing (e.g., deuterated RvD3).
  • Meta-Analysis : Pool data from independent studies (e.g., PRISMA guidelines) to identify confounding variables (e.g., gender-specific metabolism).
    Replication in 3D organoid models can bridge in vitro-in vivo discrepancies .

Q. How can researchers optimize in vitro systems to study this compound’s receptor-mediated signaling without confounding variables?

  • Methodological Answer :
  • Receptor Knockdown/Overexpression : Use CRISPR-Cas9 or siRNA to isolate ALX/FPR2-dependent pathways in macrophage cultures.
  • Microfluidic Co-Cultures : Simulate tissue microenvironments (e.g., endothelial-macrophage interactions) to study paracrine signaling.
  • Single-Cell RNA Sequencing : Profile receptor expression heterogeneity in treated vs. untreated cells.
    Validate findings with competitive binding assays (e.g., radiolabeled RvD3) and phosphoproteomics to map downstream effectors .

Q. What statistical approaches are most robust for analyzing this compound’s dose-dependent effects in preclinical studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Bayesian Hierarchical Models : Account for inter-animal variability in longitudinal studies.
  • Power Analysis : Predefine sample sizes to detect clinically relevant effect sizes (e.g., ≥30% reduction in TNF-α).
    Avoid overreliance on p-values; report effect sizes with 95% confidence intervals. Sensitivity analyses (e.g., excluding outliers) ensure robustness .

Data Interpretation and Replication

Q. How should researchers validate the purity and stability of synthesized this compound for experimental use?

  • Methodological Answer :
  • Purity Assessment : Use high-performance liquid chromatography (HPLC) with UV/Vis detection (λ=270 nm for conjugated dienes) and confirm purity ≥95%.
  • Stability Tests : Incubate RvD3 in buffers (pH 7.4) at 4°C/37°C; monitor degradation via LC-MS/MS over 72 hours.
  • Bioactivity Verification : Pre-test in standardized assays (e.g., inhibition of neutrophil infiltration in murine peritonitis models).
    Document protocols in supplemental materials for replication .

Comparative and Mechanistic Studies

Q. What techniques elucidate the cross-talk between this compound and other specialized pro-resolving mediators (SPMs) in resolving inflammation?

  • Methodological Answer :
  • Lipidomics Profiling : Co-quantify RvD3 with related SPMs (e.g., Lipoxin A4, Protectins) using multiplex LC-MS/MS panels.
  • Pathway Inhibition Studies : Apply receptor antagonists (e.g., WRW4 for FPR2) to isolate RvD3-specific effects.
  • Transcriptomics : Compare gene expression profiles (e.g., NanoString nCounter) in cells treated with RvD3 alone vs. SPM combinations.
    Systems biology tools (e.g., STRING database) map interaction networks .

Tables for Methodological Reference

Technique Application Key Parameters References
LC-MS/MSQuantification of RvD3 in plasmaLOD: 0.1 pg/mL; LOQ: 0.3 pg/mL
CRISPR-Cas9Receptor-specific pathway analysisKnockout efficiency ≥80% via flow cytometry
Microfluidic co-cultureParacrine signaling studiesChannel width: 100 µm; flow rate: 0.2 µL/min

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.